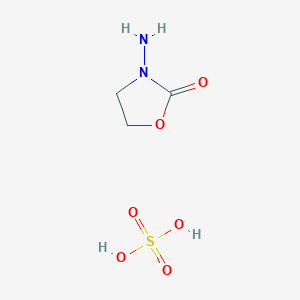

N-Amino-1,3-oxazolidin-2-one sulphate

Description

Structure

2D Structure

Properties

IUPAC Name |

3-amino-1,3-oxazolidin-2-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2.H2O4S/c4-5-1-2-7-3(5)6;1-5(2,3)4/h1-2,4H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLQVYLNRFYQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85038-03-5 | |

| Record name | 2-Oxazolidinone, 3-amino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85038-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70186608 | |

| Record name | N-Amino-1,3-oxazolidin-2-one sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32957-26-9 | |

| Record name | 2-Oxazolidinone, 3-amino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32957-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Amino-1,3-oxazolidin-2-one sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032957269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Amino-1,3-oxazolidin-2-one sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amino-1,3-oxazolidin-2-one sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context of N Amino 1,3 Oxazolidin 2 One Sulphate

While specific research focusing exclusively on N-Amino-1,3-oxazolidin-2-one Sulphate is not extensively documented in publicly available literature, its structural components suggest a significant potential at the intersection of established chemical principles. The core of the molecule is the 1,3-oxazolidin-2-one ring, a five-membered heterocycle that is a well-known pharmacophore and a versatile chiral auxiliary. The presence of an amino group at the N-3 position introduces a key functional handle that can be pivotal for derivatization and for modulating the electronic and steric properties of the molecule. The sulphate counter-ion indicates that the compound is in a salt form, which is often employed to enhance stability and solubility.

The primary significance of the N-amino functionality lies in its potential to serve as a versatile building block in organic synthesis. This amino group can act as a nucleophile, a base, or a directing group, enabling a wide array of chemical transformations. For instance, it could be acylated, alkylated, or used in condensation reactions to construct more complex molecular architectures. In the context of medicinal chemistry, the introduction of an N-amino group to the oxazolidinone scaffold could influence its biological activity, potentially leading to the development of new therapeutic agents.

Mechanistic Investigations of N Amino 1,3 Oxazolidin 2 One Sulphate Reactivity and Oxazolidinone Ring Transformations

Exploration of Reaction Mechanisms in N-Amino-1,3-oxazolidin-2-one Sulphate Synthesis

The synthesis of this compound involves several key mechanistic steps. While specific mechanistic studies for the sulfation of N-Amino-1,3-oxazolidin-2-one are not extensively detailed in the provided results, the formation of the core oxazolidinone ring is a well-understood process. Typically, the synthesis of 2-oxazolidinones involves the reaction of an ethanolamine (B43304) with a phosgene (B1210022) equivalent, such as dimethyl carbonate. wikipedia.org This process proceeds through the cyclization of an ethanolamine carbamate. wikipedia.org

Another common route to oxazolidinones is the cycloaddition reaction of epoxides with isocyanates. nih.gov A one-pot reaction of chlorosulfonyl isocyanate (CSI) with epoxides has been shown to produce oxazolidinones and five-membered cyclic carbonates. nih.gov This reaction is proposed to proceed via an asynchronous concerted mechanism. nih.gov The synthesis of 5-aroyl-NH-1,3-oxazolidine-2-ones can be achieved through the reaction of α-epoxyketones with sodium cyanate (B1221674) in the presence of an acid nanocatalyst. researchgate.net

A variety of catalysts can be employed to facilitate oxazolidinone synthesis, including phosphazene bases for the intramolecular hydroamidation of amide alkenes and tetraarylphosphonium salts for the [3+2] coupling of isocyanates and epoxides. organic-chemistry.org The latter are believed to act as bifunctional catalysts, promoting epoxide ring opening through both Brønsted acid and nucleophilic catalysis. organic-chemistry.org

| Starting Materials | Reagents/Catalysts | Key Mechanistic Steps | Product |

| Ethanolamine | Dimethyl carbonate | Cyclization of ethanolamine carbamate | 2-Oxazolidinone (B127357) |

| Epoxides | Chlorosulfonyl isocyanate (CSI) | Asynchronous concerted cycloaddition | Oxazolidinone & Cyclic carbonate |

| α-Epoxyketone | Sodium cyanate, Acid nanocatalyst | Catalyst-mediated cyclization | 5-aroyl-NH-1,3-oxazolidine-2-one |

| Amide alkenes | Phosphazene base | Intramolecular hydroamidation | Cyclic amides (including oxazolidinones) |

| Isocyanates, Epoxides | Tetraarylphosphonium salts | Brønsted acid/nucleophilic catalysis, Epoxide ring opening | Oxazolidinone |

Intramolecular Cyclization and Rearrangement Mechanisms of Oxazolidinone Precursors

Intramolecular cyclization is a fundamental process in the synthesis of various heterocyclic compounds derived from oxazolidinones. Chiral oxazolidinones, which can be synthesized from amino acids, serve as valuable precursors for functionalized lactams through intramolecular cyclization reactions with carbanions adjacent to sulfones, sulfoxides, and phosphonates. nih.govnih.gov This highlights the electrophilic nature of the oxazolidinone carbonyl group in certain contexts. nih.gov

Several examples illustrate the versatility of intramolecular cyclizations involving oxazolidinone precursors:

N-arylsulfonyl derivatives of oxazolidinones can undergo ortho or benzylic metalation, followed by intramolecular cyclization to form sulfamyl-containing heterocycles. nih.gov

Intramolecular cyclization of an aryllithium on an oxazolidinone has been utilized to prepare isoindolinones. nih.gov

The rearrangement of oxazolidinones to succinamides in the presence of a base has also been reported. nih.gov

Catalysts play a crucial role in many of these transformations. For instance, a chiral magnesium phosphate (B84403) catalyst can facilitate a one-pot synthesis of 1,3-oxazolidines through the formation of hemiaminal intermediates followed by intramolecular cyclization. organic-chemistry.org Similarly, AgOTf promotes the tandem olefin isomerization and intramolecular hydroamination of alkenyl amines to yield 2-alkyl-substituted 1,3-X,N-heterocycles. organic-chemistry.org Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives provides a stereoselective route to 2,4- and 2,5-disubstituted 1,3-oxazolidines. organic-chemistry.org

| Precursor | Reaction Type | Key Intermediate/Step | Product | Catalyst/Reagent |

| Oxazolidinones with adjacent carbanions | Intramolecular cyclization | Carbanion attack on carbonyl | Functionalized γ and δ lactams | Base |

| N-arylsulfonyl oxazolidinones | Intramolecular cyclization | Metalated intermediate | Sulfamyl-containing heterocycles | Metalating agent |

| Alkenyl amines | Tandem isomerization/hydroamination | - | 2-alkyl-substituted 1,3-X,N-heterocycles | AgOTf |

| O-vinyl-1,2-amino alcohol derivatives | Carboamination | - | 2,4- and 2,5-disubstituted 1,3-oxazolidines | Palladium catalyst |

| Amino alcohol carbamates | Sequential cyclization/cross-coupling | - | N-aryl oxazolidinones | Copper catalyst |

Nucleophilic Attack and Ring-Opening Processes in Oxazolidinone Chemistry

The oxazolidinone ring, while generally stable, is susceptible to nucleophilic attack and subsequent ring-opening, particularly under specific conditions. This reactivity is central to their utility as synthetic intermediates. Carbamates within the oxazolidinone structure, often considered unreactive, can act as electrophiles. nih.gov

The ring-opening of oxazolinones, which are related activated internal esters of N-acyl amino acids, has been studied kinetically. researchgate.net The reaction is susceptible to nucleophilic attack, and the rate can be influenced by solvent polarity and the electronic nature of substituents. researchgate.net For instance, electron-withdrawing groups increase the rate of nucleophilic attack. researchgate.net The mechanism for the amine-base catalyzed ring-opening of p-chloro and p-bromo oxazolinone in acetonitrile-water mixtures has been proposed to proceed through an SAN/SN2 mechanism. researchgate.net

A notable application of this reactivity is the decarboxylative ring-opening of 2-oxazolidinones to produce β-chalcogen amines. rsc.org This reaction offers a safer alternative to using toxic aziridines. rsc.org The reaction proceeds with the preservation of stereochemistry and is more efficient with more nucleophilic species like tellurium and selenium anions compared to sulfur anions. rsc.org

Furthermore, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled method for synthesizing 2-amino ethers. acs.org The outcome of this reaction is significantly influenced by the substitution pattern of the aziridine (B145994) and the type of alcohol used. acs.org

| Substrate | Nucleophile/Reagent | Reaction Type | Proposed Mechanism/Key Feature | Product |

| p-chloro and p-bromo oxazolinone | Amine-base | Nucleophilic ring-opening | SAN/SN2 mechanism | Ring-opened product |

| 2-Oxazolidinones | Diselenides/NaBH4 | Decarboxylative ring-opening | Nucleophilic attack by selenolate anion | β-selenoamines |

| Oxazolidinone-fused aziridines | Alcohols/Acid catalyst | Acid-catalyzed ring-opening | Stereocontrolled, dependent on substrate and alcohol | 2-amino ethers |

| 2-Oxazolines | Benzyl halides/KOt-Bu | Ring-opening N-alkylation | Generation of iminium ether intermediate | 2-aminoethyl acetates |

Tautomerism and Intermediate Formation in Oxazolidinone-Related Reactions

Tautomerism, the interconversion of constitutional isomers, plays a significant role in the reactivity and intermediate formation of oxazolidinone-related compounds. libretexts.org A common form is keto-enol tautomerism, where a carbonyl compound converts to an enol. libretexts.org This process can be catalyzed by either acid or base. unacademy.com

In the context of oxazolidinone chemistry, enamine intermediates can be formed. For example, N-propynoyl oxazolidinones can react in the presence of a tertiary amine catalyst to form enamine products. nih.gov The proposed mechanism involves the conjugate addition of the tertiary amine to the alkynoyl imide, forming an allenoate intermediate. nih.gov This intermediate then eliminates an amide anion, which acts as the nucleophile to form the final enamine product. nih.gov

The formation of various intermediates is crucial for the diverse reactivity of oxazolidinones. For instance, in the synthesis of oxazolidines from aliphatic aldehydes and azomethine ylides, the reaction can yield oxazolidines, pyrrolidines, or Mannich bases depending on the reaction conditions and the structure of the starting materials, indicating the formation of different reactive intermediates. organic-chemistry.org

| Reaction Type | Key Intermediate | Description | Significance |

| Tertiary amine-catalyzed reaction of N-propynoyl oxazolidinones | Allenoate intermediate | Formed by conjugate addition of the tertiary amine to the ynamide. | Leads to the formation of enamine products. |

| Synthesis of oxazolidines from aldehydes and azomethine ylides | Varies (e.g., zwitterionic) | The nature of the intermediate dictates the final product structure. | Allows for the synthesis of diverse heterocyclic compounds. |

| Base-catalyzed tautomerization of keto form | Enolate anion | Formed by the removal of an α-hydrogen by a base. unacademy.com | A key step in the formation of enols. unacademy.com |

| Acid-catalyzed tautomerization of keto form | Protonated carbonyl | The carbonyl oxygen is protonated by an acid. unacademy.com | Facilitates the formation of the enol tautomer. unacademy.com |

Advanced Spectroscopic and Structural Elucidation of N Amino 1,3 Oxazolidin 2 One Sulphate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of oxazolidinone derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

In ¹H NMR studies of oxazolidinone derivatives, the chemical shifts and coupling constants of the protons on the oxazolidinone ring are particularly informative. For instance, in formaldehyde-derived oxazolidine (B1195125) derivatives of β-adrenoreceptor antagonists, ¹H NMR studies have shown a predominance of the conformer where the amine group is approximately antiperiplanar or trans to the aryloxymethylene group. rsc.org This indicates that the formation of the oxazolidine ring does not dramatically alter the preferred conformation of the original β-amino alcohol moiety. rsc.org For (S)-4-(Phenylmethyl)-2-oxazolidinone, the proton NMR spectrum shows characteristic signals for the phenylmethyl group, the protons on the oxazolidinone ring, and the NH proton. orgsyn.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon (C=O) and the carbons of the oxazolidinone ring are diagnostic. mdpi.com Conformational analysis of oxazolidinone derivatives can also be performed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons. Computational methods are often used in conjunction with NMR data to refine the conformational models of these molecules. rsc.org

Below is a representative table of ¹H NMR data for an oxazolidinone derivative, (S)-4-(Phenylmethyl)-2-oxazolidinone, in CDCl₃. orgsyn.orgchemicalbook.com

| Proton | Chemical Shift (ppm) | Multiplicity | Number of Protons |

| ArH | 7.1–7.5 | m | 5 H |

| NH | 5.6 | broad s | 1 H |

| CHCH₂O | 4.0–4.6 | m | 3 H |

| CH₂C₆H₅ | 2.9 | d | 2 H |

| Table 1: Representative ¹H NMR data for (S)-4-(Phenylmethyl)-2-oxazolidinone. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the molecular formula of N-Amino-1,3-oxazolidin-2-one Sulphate and its derivatives. HRMS provides highly precise mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For example, in the characterization of newly synthesized oxazolidinone derivatives, HRMS is used to confirm the expected molecular formula. The observed mass-to-charge ratio (m/z) is compared to the calculated mass for the proposed formula, and a small mass error provides strong evidence for the correct structure. mdpi.com This technique is routinely employed in the synthesis and characterization of various oxazolidinone analogues to ensure the purity and identity of the target compounds. nih.gov

The table below shows an example of HRMS data for a chiral oxazolidinone derivative. mdpi.com

| Compound | Required m/z | Found m/z | Technique |

| C₁₁H₁₇NO₃ | 212.1281 [M+•] | 212.1282 | CI |

| C₁₆H₂₁NO₄ | 292.1549 [M+H]+• | 292.1549 | TOF MS CI+ |

| Table 2: Example of HRMS data for oxazolidinone derivatives. |

Single Crystal X-ray Diffraction for Solid-State Structural Characterization

X-ray diffraction studies have been instrumental in confirming the stereochemistry and ring conformation of various chiral oxazolidinones. For instance, the crystal structure of (S,S)-2a, an optically pure oxazolidine, was determined by single crystal X-ray diffraction, confirming its absolute configuration. researchgate.net In another study, the crystal structures of three chiral oxazolidinones revealed different ring conformations, such as a shallow envelope conformation. mdpi.com The solid-phase synthesis of oxazolidinone derivatives often relies on X-ray crystallography to confirm the structure and stereochemistry of the final products. doi.orgmdpi.commdpi.com

The data obtained from X-ray crystallography, such as unit cell parameters and space group, provide a detailed picture of the crystal packing and intermolecular interactions.

| Parameter | Value for Compound 3 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Table 3: Example of crystal data for a triazolo-pyridazino-indole derivative confirmed by X-ray diffraction. mdpi.com |

Chiral Analysis Techniques for Enantiomeric Purity and Absolute Configuration Determination

The chirality of oxazolidinone derivatives is a critical aspect of their chemical and biological properties. Therefore, techniques for determining enantiomeric purity and absolute configuration are of paramount importance.

Several methods are available for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. academie-sciences.fr For example, the enantiomeric excess of N-arylsulfonyloxazolidin-2-ones can be confirmed by chiral HPLC analysis. academie-sciences.fr Capillary electrophoresis using chiral selectors, such as cyclodextrins, has also been successfully employed for the enantioseparation of oxazolidinone antibiotics like linezolid. nih.gov

The absolute configuration of chiral oxazolidinones can be determined using various methods. youtube.com One approach involves the use of kinetic resolution catalysts. acs.orgacs.org In this method, the optically pure substrate is acylated using two enantiomeric catalysts, and the faster reaction rate is correlated to a specific absolute configuration using an empirical mnemonic. acs.orgacs.org Another method involves derivatization with a chiral reagent, such as Mosher's acid chloride, followed by analysis of the resulting diastereomers by techniques like capillary gas-liquid chromatography (GLC). orgsyn.org In some cases, the reaction of β-hydroxy amino acids with certain aldehydes in the presence of a metal ion can lead to the formation of oxazolidines with a transfer of chirality to the newly formed stereogenic centers. nih.govmdpi.com

The determination of absolute configuration is a crucial step in the synthesis of enantiomerically pure oxazolidinones, which are valuable as chiral auxiliaries in asymmetric synthesis. orgsyn.org

Investigation of Intramolecular and Supramolecular Interactions in Oxazolidinone Structures

The introduction of specific moieties into the oxazolidinone scaffold can promote the formation of organized structures. For example, incorporating a 4-methyl-5-carboxy-oxazolidin-2-one (Oxd) moiety into a peptide chain can lead to the formation of fiber-like materials organized in β-sheets or supramolecular helices. nih.gov These self-assembly processes are often driven by a combination of π-stacking interactions and intermolecular N-H···O=C hydrogen bonds. nih.gov

NMR and circular dichroism (CD) spectroscopy are powerful techniques for studying supramolecular interactions in solution. rsc.org By varying parameters such as concentration, temperature, and solvent, these methods can provide information about the formation of dimers or higher-order aggregates. rsc.org Computational modeling is often used in conjunction with experimental data to further understand and visualize these interactions. rsc.orgmdpi.com The study of these non-covalent interactions is essential for the rational design of oxazolidinone-based materials and for understanding their mechanism of action at a molecular level. nih.govnih.gov

Computational Chemistry and Theoretical Studies of N Amino 1,3 Oxazolidin 2 One Sulphate and Oxazolidinone Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of oxazolidinone derivatives. researchgate.netresearchgate.net DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and determine the favorability of different reaction pathways. researchgate.net By calculating the geometries and energies of reactants, intermediates, transition states, and products, a detailed, step-by-step understanding of the reaction can be achieved. acs.orgmdpi.com

For instance, DFT has been employed to study the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to synthesize oxazolidinones. acs.org These theoretical studies have shown that the rate-determining and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin. acs.org The M06-2X functional, which accounts for non-covalent interactions, has been particularly effective in accurately predicting the diastereoselectivity of such reactions. acs.org

In another example, the synthesis of 1,3-dimethyl-2-imidazolidinone via the urea method was investigated using DFT. researchgate.net The study revealed that the nucleophilic cyclization proceeds through two ammonia removal steps. researchgate.net Calculations demonstrated that water acts not only as a solvent but also as a catalyst by forming a proton exchange bridge, which significantly lowers the activation barriers for the reaction steps. researchgate.net This catalytic effect of water was shown to be crucial for the efficiency of the reaction. researchgate.net

DFT calculations are also used to study the mechanisms of 1,3-dipolar cycloaddition reactions, a common method for synthesizing heterocyclic compounds. mdpi.com These computational studies help in understanding the regio- and diastereoselectivity of the cycloaddition process. mdpi.com

Table 1: DFT Study of a Key Step in Oxazolidinone Synthesis

| Reaction Step | Reactants | Transition State (TS) | Product | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Attack | Dimethylethylenediamine + Urea | Formation of C-N bond | Intermediate + NH3 | ~50 (uncatalyzed) | Exothermic |

| Cyclization | Intermediate | Intramolecular N attack on C=O | 1,3-dimethyl-2-imidazolidinone + NH3 | ~30 (water-catalyzed) | Exothermic |

This table is a representative example based on findings from DFT studies on similar systems. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of N-Amino-1,3-oxazolidin-2-one Sulphate

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time. nih.govmdpi.com

For this compound, conformational analysis would reveal the preferred spatial arrangement of the oxazolidinone ring, the amino group, and the sulphate counter-ion. This involves identifying low-energy conformers and the energy barriers between them. Such studies on related oxazolidinone derivatives have demonstrated that the 5-membered ring can adopt various puckered conformations, and the orientation of substituents is crucial for receptor binding. researchgate.netnih.gov

Molecular dynamics simulations provide a deeper understanding by simulating the movement of atoms in the molecule over time, taking into account environmental factors like solvent and temperature. nih.govmdpi.com MD simulations have been successfully applied to study the interaction of oxazolidinone antibiotics with their ribosomal targets. nih.govnih.gov These simulations can reveal key binding interactions, the role of water molecules, and the conformational changes that occur upon binding. nih.gov For this compound, MD simulations could predict its stability, flexibility, and interaction patterns with biological macromolecules, offering insights into its potential mechanism of action. nih.govresearchgate.net

Table 2: Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER / CHARMM | Describes the potential energy of the system's atoms and bonds. |

| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment. |

| Temperature | 300 K | Represents physiological temperature. |

| Pressure | 1 atm | Represents standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

This table outlines typical parameters used in MD simulations for drug-like molecules. mdpi.com

Theoretical Examination of Hydrogen Bonding and Non-Covalent Interactions within Oxazolidinone Scaffolds

Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in determining the structure, properties, and biological activity of oxazolidinone-containing molecules. researchgate.netacs.orgacs.org Theoretical methods are essential for characterizing and quantifying these weak interactions, which are often difficult to probe experimentally in detail. rsc.org

Quantum chemical calculations can be used to study the strength and geometry of hydrogen bonds. researchgate.net Studies on oxazolidinone derivatives have shown they can form hydrogen bonds in both solution and the solid state. researchgate.net In low-polarity solvents, oxazolidinones can form dimers through intermolecular hydrogen bonds. researchgate.net In the crystalline state, these interactions often lead to the formation of infinite chains or more complex supramolecular architectures. st-andrews.ac.ukresearchgate.netnih.gov For instance, crystal structure analysis has revealed R2 2(8) graph-set interactions in hydrogen-bonded dimers of some oxazolidinone derivatives. st-andrews.ac.uk

Table 3: Common Non-Covalent Interactions in Oxazolidinone Systems

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kcal/mol) | Significance |

| N-H···O Hydrogen Bond | Amide N-H, Carbonyl C=O | 3 - 7 | Stabilizes protein-ligand complexes, directs crystal packing. researchgate.net |

| O-H···N Hydrogen Bond | Hydroxyl O-H, Ring N | 3 - 7 | Important for interactions in biological systems. researchgate.net |

| C-H···O Interaction | Aliphatic/Aromatic C-H, Carbonyl C=O | 0.5 - 2.5 | Contributes to crystal stability and molecular conformation. nih.gov |

| π-π Stacking | Aromatic rings on substituents | 1 - 3 | Influences stereoselectivity in reactions and binding to targets. acs.org |

Electronic Structure Calculations and Reactivity Predictions for this compound

Electronic structure calculations provide fundamental information about the distribution of electrons in a molecule, which in turn governs its chemical reactivity. researchgate.netnih.gov Methods like DFT are used to calculate various molecular properties that act as reactivity descriptors. researchgate.netnih.gov

Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the sulphate ion, indicating sites susceptible to electrophilic attack, while positive potential would be found around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack. researchgate.net

These computational analyses can predict how the molecule will interact with other reagents or with active sites of enzymes. researchgate.netnih.gov For example, by comparing the electronic properties of different oxazolidinone derivatives, researchers can establish structure-activity relationships (SAR) and design new compounds with enhanced reactivity or selectivity. nih.gov

Table 4: Calculated Electronic Properties and Their Interpretation for a Model Oxazolidinone

| Property | Typical Calculated Value | Interpretation |

| HOMO Energy | -6 to -8 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -1 to 1 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 5 to 9 eV | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | 2 to 5 Debye | Measures the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Mulliken Atomic Charges | Varies by atom | Provides an estimate of the partial charge on each atom, helping to identify reactive sites. mdpi.com |

Values are representative for small organic molecules and can vary based on the specific structure and computational method. researchgate.net

Advanced Analytical Method Development for N Amino 1,3 Oxazolidin 2 One Sulphate and Its Metabolites in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a reference standard for its high specificity and sensitivity in quantifying pharmaceutical compounds. While many LC-MS/MS methods have been developed for the parent drug, D-cycloserine, in biological matrices like human plasma nih.govnih.govtci-thaijo.org, the specific analysis of its impurities, such as the cycloserine dimer, is less commonly detailed but equally important.

Researchers have developed LC-MS/MS methods to overcome the matrix effects that can interfere with cycloserine quantification nih.gov. One simplified approach for plasma samples involves protein precipitation with methanol (B129727) followed by a 40-fold dilution, which successfully reduced signal suppression nih.gov. Another established method for plasma analysis uses solid-phase extraction (SPE) for sample cleanup, followed by separation in HILIC mode nih.gov.

A specific LC-MS method has been detailed for the separation of cycloserine from its degradants and impurities, including the cycloserine dimer, which was identified by its mass-to-charge ratio (m/z) of 205.0931 in positive ion mode mtc-usa.com. This method utilizes a Cogent Diamond Hydride™ column and a gradient elution of water and acetonitrile (B52724) with formic acid, demonstrating the capability of LC-MS to resolve and detect these related compounds effectively mtc-usa.com.

Table 1: Examples of LC-MS/MS Methodologies for Cycloserine and Related Impurities

| Parameter | Method 1 (for Impurities) mtc-usa.com | Method 2 (for D-Cycloserine in Plasma) nih.gov | Method 3 (for D-Cycloserine in Plasma) nih.gov |

|---|---|---|---|

| Column | Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm | YMC-Pack SIL-06, 3 µm, 150 x 4.6 mm (HILIC mode) | Shim-pack XR-ODS, 2.2 μm, 100 mm × 2.0 mm |

| Mobile Phase | A: DI Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Isocratic: Methanol, 2-propanol, 0.075% TFA (66.5:28.5:5, v/v/v) | Isocratic: Methanol-0.01% formic acid (70:30, v/v) |

| Flow Rate | 0.4 mL/min | Not Specified | Not Specified |

| Detection | ESI-POS, Agilent 6210 MSD TOF Mass Spectrometer | Positive Mode ESI, API 4000, MRM | Positive Mode ESI, MRM |

| MRM Transition | Dimer (m/z): 205.0931; D-Cycloserine (m/z): 103.0502 | D-Cycloserine: 103 -> 75 m/z | Not Specified |

| Run Time | 9 minutes (including post time) | 5 minutes | 2 minutes |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC), often with UV detection, is a widely used technique for quality control in the pharmaceutical industry. However, analyzing D-cycloserine and its dimer impurity via HPLC presents significant challenges. D-cycloserine and its dimer both lack a strong native chromophore, making direct UV detection difficult and often requiring derivatization nih.gov.

The International Pharmacopoeia (Ph. Int.) describes an HPLC-UV method for D-cycloserine impurity profiling, but studies have shown it suffers from poor repeatability for the cycloserine dimer nih.govresearchgate.netmdpi.com. The dimer's peak area can be inconsistent, with some injections showing little to no response nih.govmdpi.com. This issue is theorized to stem from the nucleophilic nature of the dimer, causing it to bind irreversibly to free silanol (B1196071) groups on the silica-based HPLC column nih.gov. To mitigate this, extensive column conditioning with high-concentration solutions of the dimer has been proposed nih.govmdpi.com.

To address these challenges, alternative and more robust HPLC methods have been developed. One successful approach involves pre-column derivatization with reagents that attach a chromophore or fluorophore to the molecule. A validated reverse-phase HPLC method uses o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine as chiral derivatizing reagents to determine the enantiomeric purity of D-cycloserine nih.govresearchgate.net. The resulting fluorescent diastereomers are then separated on a phenyl column and detected at 335 nm nih.govresearchgate.net. While this method targets the L-enantiomer, the principle of derivatization is broadly applicable to other related substances that lack a chromophore, although the cycloserine dimer itself does not form a fluorescent product with OPA nih.gov.

Table 2: Examples of HPLC Methodologies for Cycloserine and Related Substances

| Parameter | Method 1 (Ph. Int. for Impurities) nih.gov | Method 2 (Chiral Purity) nih.govresearchgate.net |

|---|---|---|

| Column | Hypersil BDS | Zorbax SB Phenyl |

| Mobile Phase | Not specified in detail, requires column conditioning | 95:5 (v/v) mixture of 20mM Na₂HPO₄ (pH 7) and acetonitrile |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detection | UV at 219 nm | UV at 335 nm |

| Key Feature | Prone to unrepeatable dimer peak areas | Requires pre-column derivatization with OPA/N-acetyl-L-cysteine |

Sample Preparation and Derivatization Protocols for Analytical Quantification

Effective sample preparation is a prerequisite for accurate and reproducible analytical results. The choice of protocol depends on the sample matrix and the subsequent analytical technique. For the analysis of N-Amino-1,3-oxazolidin-2-one sulphate and its related compounds, several protocols for extraction and derivatization have been established.

Sample Extraction and Cleanup:

Protein Precipitation: For biological samples like plasma, a simple and rapid method is protein precipitation. This is often achieved by adding a solvent like methanol or acetonitrile to the sample, which denatures and precipitates proteins, leaving the analyte in the supernatant for analysis nih.govtci-thaijo.org.

Solid-Phase Extraction (SPE): A more rigorous cleanup method involves SPE. For D-cycloserine and its polar impurities, ion-exchange cartridges, such as the Waters Oasis MCX (Mixed-Mode Cation Exchange), have been used effectively nih.govajrconline.org. SPE provides a cleaner sample extract compared to protein precipitation, which can reduce matrix effects in LC-MS/MS analysis ajrconline.org.

Filtration: For pharmaceutical dosage forms, a common preparation step involves dissolving the sample in a suitable solvent, such as water, followed by filtration through a syringe filter (e.g., 0.45 µm) to remove excipients and particulates before injection mtc-usa.com.

Derivatization Protocols: Since D-cycloserine and its dimer lack a strong chromophore, derivatization is a critical step for sensitive detection by HPLC-UV or fluorescence detectors.

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (like N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives. This is a widely used pre-column derivatization technique for amino acids and their analogs, enabling detection at wavelengths around 335 nm nih.govresearchgate.net.

Benzoyl Chloride: Derivatization with benzoyl chloride has been used for the determination of cycloserine in microdialysis samples, allowing for subsequent LC-MS/MS analysis nih.govmdpi.com.

p-Benzoquinone: This reagent has been used for the derivatization of cycloserine to enable fluorescence detection nih.gov.

It is important to note that the choice of solvent can be critical, as the use of acetonitrile has been reported to promote the dimerization of D-cycloserine, making methanol a preferred solvent for sample preparation nih.gov.

Q & A

Q. What are the key synthetic routes for preparing N-amino-1,3-oxazolidin-2-one derivatives, and how is stereochemical control achieved?

- Methodological Answer: A common approach involves trifluoroborate-catalyzed regioselective cyclization of N-Boc-protected amines, as demonstrated in the synthesis of Linezolid intermediates. For example, (2S,1'S)-108 undergoes cyclization to form (5S,1'S)-109 with strict stereospecificity via an SN2 displacement mechanism . Alternative methods include enzymatic synthesis using immobilized lipases to catalyze reactions between 2-aminoalcohols and dimethyl carbonate, enabling kinetic control over product formation .

Q. What spectroscopic techniques are critical for characterizing N-amino-1,3-oxazolidin-2-one derivatives?

- Methodological Answer:

- NMR Spectroscopy: Key diagnostic signals include the oxazolidinone carbonyl carbon at ~152–174 ppm in NMR and split resonances for the oxazolidinone ring protons (e.g., δ 4.51 ppm for the CHN group in (S)-4-benzyl derivatives) .

- IR Spectroscopy: The carbonyl stretch of the oxazolidinone ring appears at 1749–1779 cm, while secondary amides show bands at ~1700 cm .

- X-ray Crystallography: Used to resolve stereochemistry, as in the structure determination of fluorinated oxazolidinones (e.g., CHFNO) with bond lengths confirming ring planarity .

Q. What safety precautions are essential when handling oxazolidinone derivatives in the lab?

- Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.

- Follow protocols for waste disposal of reactive intermediates (e.g., acyl chlorides) used in derivatization steps .

- Monitor for potential byproducts (e.g., nitrosamines) during reactions involving nitrobenzaldehyde derivatization .

Advanced Research Questions

Q. How can titanium(IV) enolates derived from oxazolidinones be applied in stereoselective C–C bond formation?

- Methodological Answer: Titanium(IV) enolates of 4-benzyl-N-propanoyl-1,3-oxazolidin-2-one enable asymmetric alkylation via a biradical intermediate. Key steps:

Generate the enolate at –78°C using n-BuLi in THF.

React with electrophiles (e.g., propionyl chloride) to form adducts with >90% diastereomeric excess (dr).

Confirm stereochemistry via NMR coupling constants (e.g., J = 9.5–14.2 Hz for CHPh groups) and X-ray analysis .

Q. What analytical challenges arise in detecting nitrofuran metabolite derivatives, and how are they addressed?

- Methodological Answer: Metabolites like 3-amino-5-morpholinomethyl-1,3-oxazolidin-2-one (AMOZ) require derivatization with 2-nitrobenzaldehyde (2-NBA) to form UV-active adducts (e.g., NP-AMOZ). Protocol:

Incubate samples with 2-NBA at pH 4.5–5.0 for 16 hours.

Extract derivatives using SPE cartridges (C18 phase).

Quantify via LC-MS/MS with MRM transitions (e.g., m/z 201 → 128 for AMOZ) .

Q. How do structural modifications of the oxazolidinone ring influence biological activity?

- Methodological Answer:

- Fluorination: Introducing fluorine at C5 (e.g., Tedizolid isomer) enhances metabolic stability and antibacterial potency by reducing oxidative degradation .

- Side-chain optimization: Pyridine substitution for phenyl groups improves solubility (logP reduction by ~0.5 units) while maintaining activity .

- Biradical reactivity: Titanium(III) intermediates from oxazolidinone enolates exhibit unique EPR signals (g = 2.002), enabling mechanistic studies of radical-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.